molecular formula C12H20ClN5O B2934600 N'-Hydroxy-6-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carboximidamide;hydrochloride CAS No. 2305263-71-0

N'-Hydroxy-6-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carboximidamide;hydrochloride

Cat. No.: B2934600
CAS No.: 2305263-71-0
M. Wt: 285.78
InChI Key: WZYLIUYNMFRNMP-UHFFFAOYSA-N
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Description

N'-Hydroxy-6-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carboximidamide;hydrochloride is a chemical compound with the molecular formula C12H19N5O·HCl It is a derivative of pyridine, featuring a hydroxyl group and a 4-methyl-1,4-diazepan-1-yl moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with pyridine-3-carboximidamide and 4-methyl-1,4-diazepane.

  • Reaction Steps: The pyridine-3-carboximidamide is first reacted with 4-methyl-1,4-diazepane under controlled conditions to form the intermediate compound.

  • Hydroxylation: The intermediate compound is then subjected to hydroxylation to introduce the hydroxyl group, resulting in N'-hydroxy-6-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carboximidamide.

  • Acidification: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

  • Batch Production: The compound is synthesized in batches using reactors equipped with temperature and pressure control systems to ensure consistent quality.

  • Purification: The synthesized compound is purified through crystallization or other suitable methods to achieve the desired purity level.

  • Quality Control: Rigorous quality control measures are implemented to ensure the compound meets the required specifications.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl group.

  • Reduction: Reduction reactions can be performed to modify the compound's structure.

  • Substitution: Substitution reactions can occur at various positions on the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of N'-oxides.

  • Reduction Products: Reduction can result in the formation of amines.

  • Substitution Products: Substitution reactions can yield various derivatives depending on the substituents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: It serves as a tool in biological studies, particularly in the investigation of enzyme mechanisms and protein interactions. Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development. Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The hydroxyl group and the 4-methyl-1,4-diazepan-1-yl moiety play crucial roles in its interactions with biological molecules. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N'-Hydroxy-6-(1,4-diazepan-1-yl)pyridine-3-carboximidamide;hydrochloride

  • N'-Hydroxy-6-(4-ethyl-1,4-diazepan-1-yl)pyridine-3-carboximidamide;hydrochloride

  • N'-Hydroxy-6-(4-propyl-1,4-diazepan-1-yl)pyridine-3-carboximidamide;hydrochloride

Uniqueness: N'-Hydroxy-6-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carboximidamide;hydrochloride is unique due to its specific structural features, which influence its reactivity and biological activity. The presence of the methyl group at the 4-position of the diazepane ring distinguishes it from other similar compounds.

Properties

IUPAC Name

N'-hydroxy-6-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O.ClH/c1-16-5-2-6-17(8-7-16)11-4-3-10(9-14-11)12(13)15-18;/h3-4,9,18H,2,5-8H2,1H3,(H2,13,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYLIUYNMFRNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=NC=C(C=C2)C(=NO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCN(CC1)C2=NC=C(C=C2)/C(=N/O)/N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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